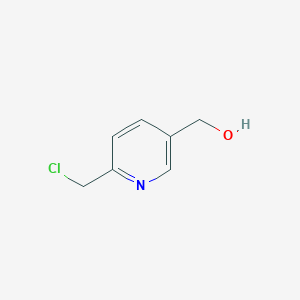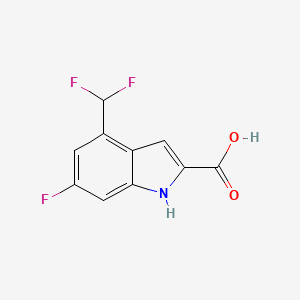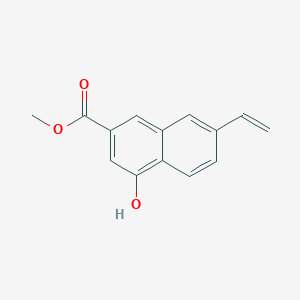![molecular formula C13H24O4 B13930441 Propan-1,3-dioic acid, di[3-methylbutyl] ester CAS No. 64617-96-5](/img/structure/B13930441.png)
Propan-1,3-dioic acid, di[3-methylbutyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-1,3-dioic acid, di[3-methylbutyl] ester can be synthesized through the esterification of malonic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to malonic acid and 3-methylbutanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1,3-dioic acid, diethyl ester: Similar ester but with ethyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dimethyl ester: Similar ester but with methyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dibutyl ester: Similar ester but with butyl groups instead of 3-methylbutyl groups.
Uniqueness
Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to the presence of 3-methylbutyl groups, which impart distinct physical and chemical properties compared to other esters.
Eigenschaften
CAS-Nummer |
64617-96-5 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
bis(3-methylbutyl) propanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
MZXKSEBRMIOIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)CC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


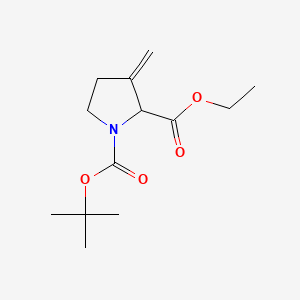
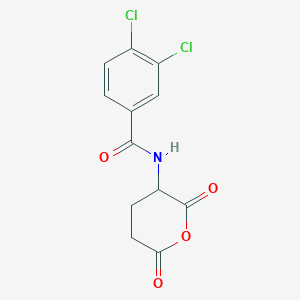
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
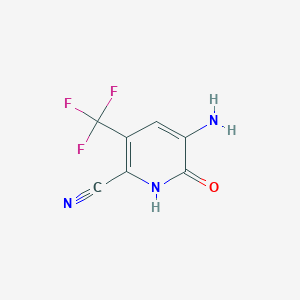

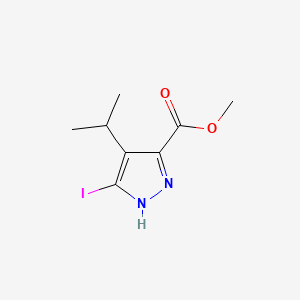
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
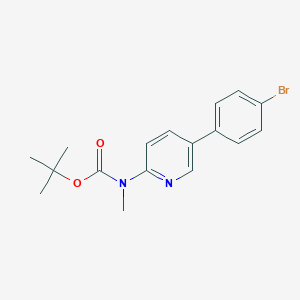

![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
